molecular formula C13H14N2O4 B11477767 N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11477767
M. Wt: 262.26 g/mol
InChI Key: UJHOKNCMUGDJCY-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzodioxole ring, a pyrrolidine ring, and a carboxamide group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the pyrrolidine ring. One common method involves the reaction of 1,3-benzodioxole with appropriate reagents to introduce the necessary functional groups. The pyrrolidine ring is then synthesized through a series of reactions, including cyclization and functional group modifications. The final step involves the coupling of the benzodioxole and pyrrolidine rings through an amide bond formation, often using reagents such as thionyl chloride (SOCl2) and amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or pyrrolidine rings are replaced with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit mitochondrial membrane potential in glucose-starved tumor cells, leading to cell death . This suggests that the compound may target mitochondrial pathways and disrupt cellular energy metabolism, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2H-1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide include:

Uniqueness

What sets N-(2H-1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide apart is its specific combination of functional groups and its ability to target mitochondrial pathways in glucose-starved tumor cells

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C13H14N2O4/c1-15-6-8(4-12(15)16)13(17)14-9-2-3-10-11(5-9)19-7-18-10/h2-3,5,8H,4,6-7H2,1H3,(H,14,17)

InChI Key

UJHOKNCMUGDJCY-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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